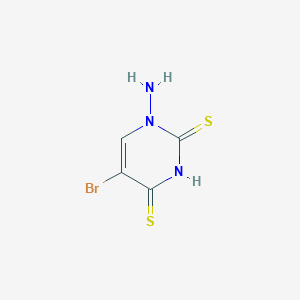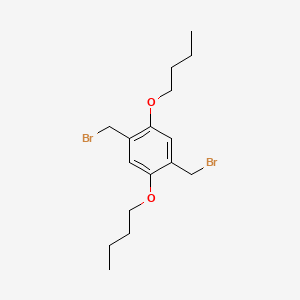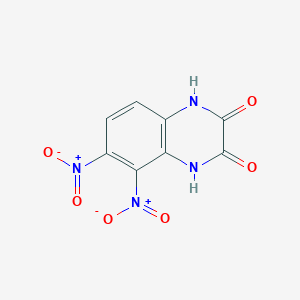![molecular formula C12H11NO3 B12564531 8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 193217-48-0](/img/structure/B12564531.png)
8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one is a heterocyclic compound that features a fused benzopyrano and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzopyran with a pyridine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the ring system .
Aplicaciones Científicas De Investigación
8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and heterocyclic structure but differ in their ring fusion and substitution patterns.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring system, offering different biological activities and applications.
Uniqueness: 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
193217-48-0 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C12H11NO3/c14-7-1-2-9-8-3-4-13-6-10(8)12(15)16-11(9)5-7/h1-2,5,13-14H,3-4,6H2 |
Clave InChI |
RJVYTWLNYQWCHC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C3=C(C=C(C=C3)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
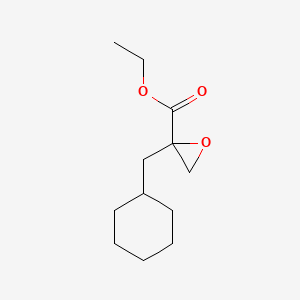

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
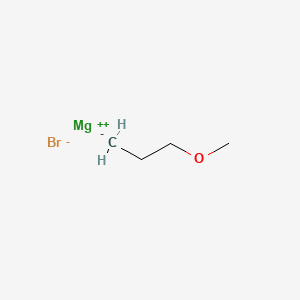
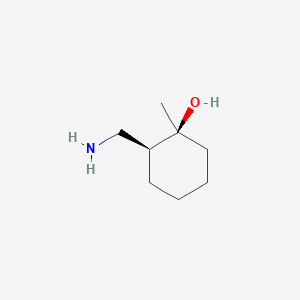
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
